Cas no 921878-74-2 (4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

4-Ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative with a pyridazinone core, exhibiting potential pharmacological activity due to its structural features. The presence of ethoxy and methoxy substituents enhances its lipophilicity, potentially improving membrane permeability. The sulfonamide moiety may contribute to binding interactions with biological targets, while the dihydropyridazinone scaffold suggests possible enzyme inhibition properties. This compound's molecular design allows for exploration in medicinal chemistry applications, particularly in targeting pathways involving sulfonamide-sensitive proteins. Its well-defined structure enables precise structure-activity relationship studies, making it a valuable intermediate for pharmaceutical research and development. The compound's purity and stability are critical for reproducible experimental results.
4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide structure
921878-74-2 structure
Product name:4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
CAS No:921878-74-2
MF:C21H23N3O5S
MW:429.48942399025
CID:5917928
PubChem ID:16820342

4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
    • 4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
    • AKOS024630245
    • AB00678132-01
    • 921878-74-2
    • 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • F2237-0101
    • 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C21H23N3O5S/c1-3-29-18-8-10-19(11-9-18)30(26,27)22-14-15-24-21(25)13-12-20(23-24)16-4-6-17(28-2)7-5-16/h4-13,22H,3,14-15H2,1-2H3
    • InChI Key: NYKMTRGTOUGPAY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2N=C(C3=CC=C(OC)C=C3)C=CC2=O)(=O)=O)=CC=C(OCC)C=C1

Computed Properties

  • Exact Mass: 429.13584202g/mol
  • Monoisotopic Mass: 429.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 106Ų

4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2237-0101-1mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2237-0101-10mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2237-0101-25mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2237-0101-40mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2237-0101-3mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2237-0101-20mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2237-0101-50mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2237-0101-75mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2237-0101-5μmol
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2237-0101-5mg
4-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
921878-74-2 90%+
5mg
$69.0 2023-05-16

Additional information on 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide

Comprehensive Analysis of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide (CAS No. 921878-74-2)

In the rapidly evolving field of medicinal chemistry, 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide (CAS No. 921878-74-2) has emerged as a compound of significant interest due to its unique structural properties and potential therapeutic applications. This sulfonamide derivative features a pyridazinone core, which is known for its versatility in drug design, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways. Researchers are increasingly focusing on this compound as a candidate for small-molecule inhibitors, given its ability to modulate key biological processes.

The molecular structure of CAS No. 921878-74-2 combines a 4-ethoxybenzene sulfonamide moiety with a 4-methoxyphenyl-substituted dihydropyridazinone, creating a hybrid scaffold that enhances binding affinity and selectivity. This design is particularly relevant in the context of precision medicine, where targeted therapies are gaining traction. Recent studies suggest that such compounds may play a role in addressing oxidative stress-related disorders, a hot topic in biomedical research due to its links to aging and chronic diseases. The 6-oxo-1,6-dihydropyridazin segment, in particular, has been associated with antioxidant properties, making it a focal point for further investigation.

From a synthetic chemistry perspective, the preparation of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide involves multi-step organic transformations, including sulfonylation and cyclocondensation reactions. These methods align with the growing demand for green chemistry approaches, as researchers seek to minimize environmental impact while maintaining high yields. The compound's solubility and stability profiles have also been optimized for drug formulation, addressing common challenges in pharmacokinetics.

In the era of AI-driven drug discovery, computational tools have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of CAS No. 921878-74-2. Early simulations indicate favorable bioavailability, sparking interest in its potential as a lead compound for further development. This aligns with current trends in high-throughput screening, where time- and cost-efficient methods are prioritized. Additionally, the compound's molecular docking performance against specific protein targets has been explored, with preliminary results suggesting interactions with kinase enzymes—a key focus area in oncology research.

The growing emphasis on personalized therapeutics has further elevated the relevance of 4-ethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide. Its modular structure allows for structure-activity relationship (SAR) studies, enabling researchers to fine-tune its pharmacological effects. This adaptability is crucial for addressing drug resistance, a major challenge in modern medicine. Furthermore, the compound's potential applications in neuroprotection and metabolic syndrome management have been hypothesized, reflecting broader societal concerns about neurodegenerative diseases and lifestyle-related health issues.

As the scientific community continues to explore CAS No. 921878-74-2, its integration into combinatorial chemistry libraries is expected to accelerate. The compound represents a convergence of medicinal chemistry and molecular biology, offering insights into novel pharmacophores. With ongoing advancements in cryo-EM and X-ray crystallography, researchers are poised to uncover deeper mechanistic insights into its mode of action, potentially unlocking new therapeutic avenues.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd